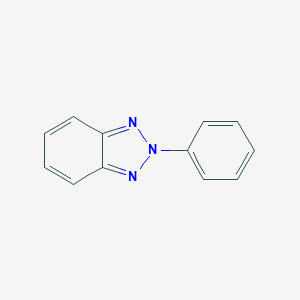

2-Phenyl-2H-benzotriazole

描述

Structure

3D Structure

属性

IUPAC Name |

2-phenylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-6-10(7-3-1)15-13-11-8-4-5-9-12(11)14-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRLKUOFBZMRBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172693 | |

| Record name | 2H-Benzotriazole, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1916-72-9 | |

| Record name | 2H-Benzotriazole, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001916729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Benzotriazole, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenyl 2h Benzotriazole and Its Derivatives

Established Synthetic Pathways for the 2-Phenyl-2H-benzotriazole Core

Diazotization-Based Cyclization Routes

A traditional and widely employed method for synthesizing the this compound core involves a multi-step sequence starting from o-nitroaniline and a phenol (B47542) derivative. This pathway can be broken down into the following key transformations:

Diazotization: o-Nitroaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5°C) to form the corresponding diazonium salt.

Azo Coupling: The resulting diazonium salt is then reacted with a phenol derivative in an alkaline medium. This electrophilic aromatic substitution reaction yields an azo intermediate.

Reductive Cyclization: The crucial step involves the reduction of the nitro group and subsequent cyclization to form the benzotriazole (B28993) ring. This is commonly achieved using reducing agents such as sodium dithionite (B78146) or through catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst, followed by acid-catalyzed cyclization.

An alternative reductive cyclization approach for an o-nitrophenylazohydroxyphenyl precursor involves a two-step reduction. The first reduction is carried out with hydrazine (B178648) hydrate (B1144303) in a biphasic system with a phase-transfer catalyst to form a benzotriazole-N-oxide intermediate. The second reduction with zinc powder and sulfuric acid yields the final 2-(2-hydroxyphenyl)-2H-benzotriazole.

Palladium-Catalyzed C-H Amination of Azoarenes

A more modern and atom-economical approach to the 2-aryl-2H-benzotriazole scaffold is through palladium-catalyzed C-H amination of azoarenes. This method utilizes a transition-metal catalyst to directly form a C-N bond on the aromatic ring. acs.orgnih.gov The reaction typically proceeds via substrate-directed ortho C-H amination of azoarenes using trimethylsilyl (B98337) azide (B81097) (TMSN₃) as the nitrogen source in the presence of a palladium catalyst and an oxidant like tert-butyl hydroperoxide (TBHP). acs.orgnih.gov The proposed mechanism involves an intermolecular ortho-azidation, forming a C-N bond, followed by an intramolecular N-N bond formation through the nucleophilic attack of one of the azo nitrogen atoms onto the ortho-azide group, leading to cyclization and the expulsion of a nitrogen molecule. acs.orgnih.gov

| Catalyst System | Nitrogen Source | Key Features |

| Pd/TBHP | TMSN₃ | Direct C-H amination, atom-economical. acs.orgnih.gov |

| [Cp*RhCl₂]₂/AgNTf₂ | PhI(OAc)₂ | Rhodium-catalyzed, though can be economically less viable. acs.org |

Condensation and Related Cyclization Reactions

Condensation reactions provide another avenue for the synthesis of the this compound core. One such method involves the reaction of o-phenylenediamine (B120857) with specific reagents. For instance, the reaction of o-phenylenediamine with sodium nitrite in acetic acid leads to the formation of the benzotriazole ring.

Another approach involves the condensation of diazotized o-nitroaniline with p-ethylphenol to form an azo dye, which is then reduced using zinc powder in a sodium hydroxide (B78521) solution to yield 2-(2-hydroxy-5-ethylphenyl)-2H-benzotriazole. researchgate.net

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound core is crucial for tuning its chemical and physical properties for specific applications. This can be achieved by introducing various substituents onto either the benzotriazole or the phenyl ring.

Introduction of Amino, N-Methyl Amino, and Acetamido Groups

The introduction of nitrogen-containing functional groups, such as amino, N-methyl amino, and acetamido groups, onto the ortho position of the phenyl ring has been explored to study their effects on the photophysical properties of the resulting dyes. researchgate.netx-mol.comscispace.com These derivatives are often synthesized to investigate intramolecular hydrogen bonding between the benzotriazole nitrogen and the ortho-substituent. researchgate.netx-mol.comscispace.com

A general strategy for synthesizing these compounds involves starting with appropriately substituted anilines. For example, to synthesize 2-(1H-benzo[d] acs.orgCurrent time information in Bangalore, IN.nih.gov-triazol-1-yl)-N-(substituted phenyl) acetamide (B32628) derivatives, 1H-benzo[d] acs.orgCurrent time information in Bangalore, IN.nih.gov-triazole is reacted with 2-chloro-N-(substituted phenyl) acetamide in the presence of a base like anhydrous potassium carbonate in a suitable solvent such as acetone (B3395972) or DMF. researchgate.netsu.edu.ly The 2-chloro-N-(substituted phenyl) acetamide precursors are themselves synthesized by reacting a substituted aniline (B41778) with dichloroacetyl chloride. su.edu.ly

| Substituent | Synthetic Approach |

| Amino | Reduction of a corresponding nitro derivative. |

| N-Methyl Amino | Reductive amination or N-alkylation of an amino-substituted precursor. |

| Acetamido | Acetylation of an amino-substituted precursor using acetic anhydride (B1165640) or acetyl chloride. researchgate.netx-mol.comscispace.com |

Halogenation and Other Electrophilic Functionalizations

Halogenation is a common electrophilic substitution reaction performed on the this compound scaffold. The benzotriazole ring can undergo electrophilic substitution reactions, allowing for the introduction of halogen atoms like bromine and chlorine. For instance, bromination can be achieved using N-bromosuccinimide (NBS), often in the presence of an initiator like 2,2'-azo-bis-isobutyronitrile (AIBN) in a solvent such as carbon tetrachloride. researchgate.net

The synthesis of halogenated derivatives is of interest for their potential biological activities. researchgate.net For example, 2-[4-[bis(2-acetoxyethyl)amino]-2-(acetylamino)-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-5) was synthesized from Disperse Blue 79:1 by reduction with sodium hydrosulfite followed by chlorination with sodium hypochlorite. nih.gov

Furthermore, other electrophilic functionalizations such as nitration can also be performed on the benzotriazole ring system.

| Reaction | Reagents and Conditions |

| Bromination | N-bromosuccinimide (NBS), AIBN, CCl₄, reflux. researchgate.net |

| Chlorination | Sodium hypochlorite. nih.gov |

| Nitration | Nitric acid. |

Preparation of Hydroxyphenyl-Substituted Analogues

The introduction of hydroxyl groups onto the phenyl ring of this compound is crucial for the UV-absorbing properties of these compounds. The synthesis of these analogues, such as 2-(2',4'-dihydroxyphenyl)-2H-benzotriazole, typically involves a multi-step process commencing with the formation of an azo dye intermediate.

A common and well-established method is the reductive cyclization of a 2-nitro-2'-hydroxy-azobenzene precursor. google.com This process can be broken down into two primary stages:

Azo Coupling: The synthesis begins with the diazotization of a substituted 2-nitroaniline (B44862) in an acidic aqueous solution. The resulting diazonium salt is then coupled with a phenol derivative, such as resorcinol, to form the corresponding 2-nitro-(2',4'-dihydroxyphenyl)azobenzene intermediate. google.com Other examples of intermediates formed through this route include 2-nitro-(2'-hydroxy,4'-aminophenyl)azobenzene and 2-nitro-4-chloro-(2',4'-dihydroxyphenyl)azobenzene. google.com

Reductive Cyclization: The nitro group of the azo dye intermediate is then selectively reduced to an amine, which subsequently undergoes intramolecular cyclization to form the benzotriazole ring. Various reducing agents can be employed for this step, including zinc powder in an alcoholic sodium hydroxide solution, zinc with ammonia (B1221849) or hydrochloric acid, and alkali metal or ammonium (B1175870) sulfides. google.com Catalytic hydrogenation is another effective method, often utilizing catalysts such as platinum sulfide, platinum, or palladium in the presence of a base, an acid, and a hydroxylic solvent. googleapis.com

To improve the yield and purity of the final product, a method involving the protection of the hydroxyl groups on the phenol ring prior to reductive cyclization has been developed. google.com The protecting groups are chosen such that they are not removed during the ring closure step and can be subsequently cleaved to yield the desired hydroxyphenyl-substituted this compound. google.com

| Precursor 1 (Aniline) | Precursor 2 (Phenol) | Intermediate Azo Dye | Final Product | Reference |

| 2-Nitroaniline | Resorcinol | 2-Nitro-(2',4'-dihydroxyphenyl)azobenzene | 2-(2',4'-Dihydroxyphenyl)-2H-benzotriazole | google.com |

| 2-Nitro-4-chloroaniline | Resorcinol | 2-Nitro-4-chloro-(2',4'-dihydroxyphenyl)azobenzene | 2-(5-Chloro-2,4-dihydroxyphenyl)-2H-benzotriazole | google.com |

| 2-Nitroaniline | 4-Aminophenol | 2-Nitro-(2'-hydroxy,4'-aminophenyl)azobenzene | 2-(4-Amino-2-hydroxyphenyl)-2H-benzotriazole | google.com |

Synthesis of Vinyl and Isopropenyl Derivatives for Polymer Incorporation

To permanently incorporate the UV-stabilizing properties of 2-phenyl-2H-benzotriazoles into polymeric materials, derivatives bearing polymerizable functional groups like vinyl and isopropenyl moieties are synthesized. uctm.edu These monomers can then be copolymerized with other monomers to create polymers with built-in UV protection.

The synthesis of 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole (2H5V) can be achieved through a seven-step process starting from o-nitroaniline. researchgate.net A key part of this synthesis involves the transformation of an ethyl group into a vinyl group. The general sequence is as follows:

Diazotization of o-nitroaniline.

Coupling with p-ethylphenol to form an azo dye.

Reduction of the azo compound to yield 2-(2-hydroxy-5-ethylphenyl)-2H-benzotriazole.

Acetylation of the hydroxyl group.

Bromination of the ethyl group using N-bromosuccinimide (NBS) to form a bromoethyl intermediate. researchgate.netresearchgate.net

Dehydrobromination of the bromoethyl intermediate to create the vinyl group. researchgate.netresearchgate.net

Hydrolysis of the acetyl group to regenerate the free hydroxyl group. researchgate.net

An alternative and improved three-step process for synthesizing vinylhydroxyphenyl derivatives has also been reported, which involves the bromination of an acetylated precursor followed by dehydrobromination. researchgate.net

The synthesis of 2-(2-hydroxy-5-isopropenylphenyl)-2H-benzotriazole (2H5P) starts with 2-(2-hydroxy-5-acetylphenyl)-2H-benzotriazole. prepchem.com This starting material is first reacted with a methyl Grignard reagent (methylmagnesium bromide), which adds to the acetyl group to form a tertiary alcohol. researchgate.net Subsequent dehydration of this alcohol, often using potassium hydrogen sulfate, yields the desired isopropenyl group. researchgate.netprepchem.com

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

| 2-(2-Hydroxy-5-ethylphenyl)-2H-benzotriazole | Acetic anhydride, NBS, Triethylamine | 2-[2-Acetoxy-5-(1-bromoethyl)phenyl]-2H-benzotriazole | 2-(2-Hydroxy-5-vinylphenyl)-2H-benzotriazole (2H5V) | researchgate.net |

| 2-(2-Hydroxy-5-acetylphenyl)-2H-benzotriazole | Methylmagnesium bromide, Potassium hydrogen sulfate | 2-[2-Hydroxy-5-(2-hydroxy-2-propyl)phenyl]-2H-benzotriazole | 2-(2-Hydroxy-5-isopropenylphenyl)-2H-benzotriazole (2H5P) | researchgate.netprepchem.com |

| 2-(2,4-Dihydroxyphenyl)-benzotriazole | Acryloyl chloride | - | 2-(2-Hydroxy-4-acryloyl)-2H-benzotriazole | researchgate.net |

Synthesis of Mutagenic 2-Phenylbenzotriazole Derivatives

Certain derivatives of 2-phenylbenzotriazole, often found as environmental contaminants originating from the textile industry, have been identified as potent mutagens. oup.comnih.gov The synthesis of these compounds, such as the PBTA (phenylbenzotriazole-type) series, typically originates from dinitrophenylazo dyes. oup.comoup.com

A general synthetic pathway for these mutagenic derivatives involves two key steps:

Reduction of Azo Dyes: The precursor dinitrophenylazo dyes, such as Disperse Blue 291 and Disperse Blue 373, are reduced to form the corresponding benzotriazole structure. oup.com This reduction is commonly carried out using reagents like iron powder in the presence of magnesium chloride or with sodium hydrosulfite. oup.comresearchgate.net This step converts the dinitrophenylazo moiety into a substituted aminobenzotriazole. For example, Disperse Blue 291 is reduced to form 2-[2-(acetylamino)-4-(diethylamino)-5-methoxyphenyl]-5-amino-7-bromo-2H-benzotriazole (the non-chlorinated precursor to PBTA-7). oup.com

Chlorination: The resulting aminobenzotriazole derivative is then chlorinated to produce the final mutagenic compound. This is typically achieved by reacting the intermediate with a chlorinating agent like sodium hypochlorite. oup.comresearchgate.net This step introduces a chlorine atom onto the benzotriazole ring system, a structural feature common in many potent PBTA mutagens.

For instance, the mutagen PBTA-1 , identified as 2-[2-(acetylamino)-4-[bis(2-methoxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole, is synthesized from its corresponding azo dye precursor through reduction and subsequent chlorination. nih.gov Similarly, PBTA-2 , which is 2-[2-(acetylamino)-4-[N-(2-cyanoethyl)ethylamino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole, is synthesized via the same reaction sequence from its respective azo dye. nih.gov

| Precursor Azo Dye | Reduction Reagent | Chlorination Reagent | Final Mutagenic Product | Reference |

| Disperse Blue 291 | Iron powder/MgCl2 | Sodium hypochlorite | 2-[2-(acetylamino)-4-(diethylamino)-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-7) | oup.com |

| Disperse Blue 373 | Iron powder/MgCl2 | Sodium hypochlorite | 2-[2-(acetylamino)-4-(diallylamino)-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-8) | oup.com |

| 2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[bis(2-methoxyethyl)amino]-4-methoxyacetoanilide | Sodium hydrosulfite | Sodium hypochlorite | 2-[2-(acetylamino)-4-[bis(2-methoxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-1) | nih.gov |

| 2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[N-(2-cyanoethyl)ethylamino]-4-methoxyacetoanilide | Sodium hydrosulfite | Sodium hypochlorite | 2-[2-(acetylamino)-4-[N-(2-cyanoethyl)ethylamino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-2) | nih.gov |

Structural Elucidation and Conformational Analysis of 2 Phenyl 2h Benzotriazole Systems

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, is a powerful tool for the structural analysis of 2-phenyl-2H-benzotriazole derivatives in both solution and solid states. researchgate.net The chemical shifts and coupling constants of the NMR signals provide detailed insights into the electronic environment and connectivity of the atoms within the molecule. researchgate.net For instance, in derivatives with substituents on the phenyl ring, the ¹³C NMR chemical shifts of the ortho-phenyl carbons can indicate the degree of twisting around the bond connecting the phenyl and benzotriazole (B28993) rings. mdpi.com A significant difference between the chemical shifts of the ortho- and meta-carbons is observed in unhindered, planar molecules like this compound. mdpi.com In solution, the pyridine-like nitrogen atoms (N-1 and N-3) of the benzotriazole ring typically show a single chemical shift, indicating a symmetric electronic environment. mdpi.com

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) in CDCl₃ |

| H-4, H-7 | 7.95 (dd, J = 6.6, 3.1 Hz) |

| H-5, H-6 | 7.48 (dd, J = 6.6, 3.1 Hz) |

| H-2', H-6' | 8.21 (dd, J = 8.1, 1.7 Hz) |

| H-3', H-5' | 7.55 (t, J = 7.7 Hz) |

| H-4' | 7.46 (t, J = 7.4 Hz) |

Data sourced from select scientific literature.

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) in CDCl₃ |

| C-4, C-7 | 118.2 |

| C-5, C-6 | 127.5 |

| C-3a, C-7a | 144.7 |

| C-2' | 120.4 |

| C-4' | 129.2 |

| C-3' | 129.8 |

| C-1' | 138.8 |

Data sourced from select scientific literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound derivatives. researchgate.net The vibrational frequencies of the chemical bonds provide a characteristic fingerprint of the molecule. For example, in derivatives containing an acetamido group, the IR spectrum will show absorption bands corresponding to the N-H and C=O stretching vibrations. researchgate.net The structures of newly synthesized benzotriazole derivatives are often confirmed using a combination of spectroscopic methods, including IR spectroscopy. researchgate.netsu.edu.ly

Mass Spectrometry

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound and its analogs. researchgate.netsu.edu.ly It provides a precise measurement of the mass-to-charge ratio of the molecular ion, confirming the identity of the synthesized compound. researchgate.net Fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is fundamental to understanding the electronic transitions within this compound systems. These compounds and their derivatives are known for their strong absorption in the UV region. rsc.org For instance, 2-(2-hydroxyphenyl)-2H-benzotriazole derivatives exhibit strong absorption between 330–360 nm. rsc.org The position and intensity of the absorption bands can be influenced by substituents on the aromatic rings and the solvent polarity. x-mol.com In some derivatives, absorption bands can be assigned to HOMO-LUMO transitions with partial charge-transfer characteristics. researchgate.netx-mol.com

Solid-State Structural Analysis by X-ray Diffraction

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional structure of molecules in the solid state. researchgate.net This technique has been instrumental in determining the molecular conformation of this compound and its derivatives, including precise bond lengths, bond angles, and torsion angles. researchgate.netcsic.es

X-ray analysis of this compound reveals a planar molecular conformation. researchgate.netcsic.es The twisting angle between the benzotriazole and phenyl rings is minimal, measured at 1.1(2)°. csic.es The molecule crystallizes in the Pnma space group. csic.es In contrast, the introduction of bulky substituents, such as methyl groups in the ortho positions of the phenyl ring, leads to a non-planar conformation. For example, in 2-(2,4-dimethylphenyl)-2H-benzotriazole, the twisting angle between the two aromatic systems is a significant 48.12(6)°. researchgate.netcsic.es

Table 3: Selected X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Z | 4 |

| Twisting Angle (Benzotriazole-Phenyl) | 1.1(2)° |

Data sourced from Molecules 2007, 12, 2201-2214. csic.es

Molecular Conformation and Planarity in Ground and Excited States

The conformation of this compound systems, particularly the degree of planarity between the benzotriazole and phenyl rings, is a critical determinant of their photophysical properties.

In its ground electronic state (S₀), this compound adopts a planar conformation. researchgate.net This planarity is largely maintained in the first excited singlet (S₁) and triplet (T₁) states. researchgate.net The introduction of ortho-methyl groups on the phenyl ring disrupts this planarity in both the ground and first triplet states. researchgate.net Interestingly, 2-(2-methylphenyl)-2H-benzotriazole, which is non-planar in the ground state, regains planarity in its first excited singlet state (S₁). researchgate.net

The planarity of the molecule plays a crucial role in the efficiency of intersystem crossing (ISC), the process of transitioning from a singlet to a triplet excited state. In the planar this compound, ISC is negligible. researchgate.net This suggests that planar conformations contribute to higher photostability by minimizing the population of the reactive triplet state. researchgate.net The rotation of the two aromatic systems around the connecting single bond is influenced by a balance between the delocalization of π-electrons, which favors planarity, and steric hindrance from substituents, which can force a twisted conformation. nih.gov

Twisting Angles between Aromatic Systems

The parent compound, this compound, has been shown through X-ray diffraction analysis to adopt a nearly planar molecular conformation in the crystalline state. mdpi.comresearchgate.netcsic.es The twisting angle between the benzotriazole and phenyl ring systems is minimal, reported to be just 1.1(2)º. mdpi.comcsic.es This planarity suggests a significant degree of electronic delocalization between the two aromatic rings in the ground state. researchgate.net

In contrast, the introduction of substituents, particularly at the ortho positions of the phenyl ring, induces a significant deviation from planarity. A notable example is 2-(2,4-dimethylphenyl)-2H-benzotriazole, where X-ray diffraction reveals a substantial twisting angle of 48.12(6)º between the benzotriazole ring and the dimethylphenyl group. mdpi.comcsic.es This pronounced twist is a direct consequence of steric hindrance between the ortho-methyl group and the benzotriazole ring system.

Computational studies corroborate these experimental findings. Geometry optimization calculations using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods have been employed to determine the lowest energy conformations. For 2-(2,4-dimethylphenyl)-2H-benzotriazole, calculations at the HF/6-31G** level predicted a twisting angle of -47.91º, which is in excellent agreement with the experimental X-ray data. mdpi.comcsic.es The B3LYP/6-31G** DFT level yielded a slightly smaller angle of -35.52º. mdpi.comcsic.es

| Compound | Method | Twisting Angle (°) | Reference |

|---|---|---|---|

| This compound | X-ray Diffraction | 1.1(2) | mdpi.comcsic.es |

| 2-(2,4-Dimethylphenyl)-2H-benzotriazole | X-ray Diffraction | 48.12(6) | mdpi.comcsic.es |

| ab initio HF/6-31G | -47.91 | mdpi.comcsic.es | |

| DFT B3LYP/6-31G | -35.52 | mdpi.comcsic.es |

Influence of Substituents on Molecular Geometry

As established, ortho-substituents on the phenyl ring force the molecule out of a planar conformation. Introducing even a single methyl group at an ortho position causes the aromatic systems to lose their coplanarity. researchgate.net This is a compromise to relieve the steric strain between hydrogen atoms on the benzotriazole ring and the ortho-substituent on the phenyl ring. mdpi.com For instance, both 2-(2-methylphenyl)-2H-benzotriazole and 2-(2,4-dimethylphenyl)-2H-benzotriazole adopt non-planar conformations in their ground states due to this steric hindrance. researchgate.net

While steric effects are dominant, electronic effects of substituents also play a role. Electron-donating groups on the benzotriazole ring can increase the basicity of the nitrogen atoms, which in turn can strengthen the intramolecular hydrogen bond in derivatives like 2-(2-hydroxyphenyl)benzotriazoles. paint.org Conversely, electron-withdrawing groups can weaken this bond. paint.org These electronic modifications can subtly influence bond lengths and angles within the molecule, although the major conformational driver remains the steric profile of ortho-substituents. In systems without ortho-substituents, the central 2-phenyl-4,7-bis(phenylethynyl)-2H-benzo[d] acs.orgnih.govnih.govtriazole unit is found to be planar, with dihedral angles close to 0°. csic.es

| Compound | Substitution Pattern | Key Geometric Feature | Reference |

|---|---|---|---|

| This compound | Unsubstituted | Nearly planar (Twist angle ~1.1°) | mdpi.comresearchgate.net |

| 2-(2-Methylphenyl)-2H-benzotriazole | Single ortho-methyl group | Non-planar | researchgate.net |

| 2-(2,4-Dimethylphenyl)-2H-benzotriazole | ortho- and para-methyl groups | Highly non-planar (Twist angle ~48.1°) | mdpi.com |

Intramolecular Hydrogen Bonding in 2-(2-Phenyl)benzotriazole Derivatives

Intramolecular hydrogen bonding (IMHB) is a defining structural feature in specific derivatives of this compound, most notably in the 2-(2-hydroxyphenyl)benzotriazole (HBzT) class of compounds. acs.orgnih.gov This internal hydrogen bond is crucial to their function as UV absorbers and photostabilizers.

In HBzT derivatives, a strong IMHB forms between the hydrogen of the phenolic hydroxyl group (the donor) and one of the nitrogen atoms of the benzotriazole ring (the acceptor). paint.orgacs.org This interaction creates a six-membered chelate ring, which holds the molecule in a relatively planar conformation essential for its photophysical properties. csic.es The existence of this IMHB is the basis for an efficient energy-dissipating mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov

Studies have shown that for HBzTs, an equilibrium exists between a "closed" conformation, where the IMHB is intact, and an "open" conformation, where the hydrogen bond is broken. acs.orgresearchgate.net This equilibrium is sensitive to the environment; in polar solvents, the equilibrium can shift towards the open form as the molecule forms intermolecular hydrogen bonds with the solvent. researchgate.netacs.org The presence and strength of the IMHB can also be modulated by substituents. Alkyl groups ortho to the hydroxyl group (at the 3'-position of the phenyl ring) can sterically shield the IMHB, making it less susceptible to disruption by polar solvents. nih.gov

Beyond the well-studied O-H···N bonds in HBzTs, other types of IMHB have been investigated. A series of 2-(2-aminophenyl)benzotriazole derivatives have been synthesized that exhibit N-H···N intramolecular hydrogen bonds between the amino group on the phenyl ring and the benzotriazole system. researchgate.net DFT calculations and NMR spectra confirmed the formation of this hydrogen bond in the ground state. researchgate.net

| Derivative Class | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Type of IMHB | Reference |

|---|---|---|---|---|

| 2-(2-Hydroxyphenyl)benzotriazoles (HBzTs) | Phenolic -OH | Benzotriazole Nitrogen | O-H···N | paint.orgacs.org |

| 2-(2-Aminophenyl)benzotriazoles | Amino -NH | Benzotriazole Nitrogen | N-H···N | researchgate.net |

| 2-(2-Acetamidophenyl)benzotriazoles | Amido -NH | Benzotriazole Nitrogen | N-H···N | researchgate.net |

Photophysical and Photochemical Investigations of 2 Phenyl 2h Benzotriazole Systems

Electronic Excited States and Transitions

The absorption of light by 2-phenyl-2H-benzotriazole systems elevates them to electronically excited states, initiating a series of events that are crucial to their function. The nature of these excited states and the transitions between them are fundamental to understanding their photophysical properties.

Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Transitions and Charge-Transfer Features

The electronic transitions in this compound derivatives are predominantly characterized by the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In many derivatives, particularly those with amino or other electron-donating groups on the phenyl ring, these HOMO-LUMO transitions exhibit a partial charge-transfer (CT) character. researchgate.netx-mol.com This means that upon excitation, there is a significant shift of electron density from one part of the molecule (the electron donor, typically the substituted phenyl ring) to another (the electron acceptor, the benzotriazole (B28993) moiety).

Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating these features. For instance, in fluorene-based donor-acceptor copolymers containing benzotriazole units, the HOMO is largely located on the electron-rich fluorene (B118485) units, while the LUMO is concentrated on the electron-deficient benzotriazole units, confirming the charge-transfer nature of the excitation. mdpi.com The energy levels of the HOMO and LUMO can be modulated by synthetic modifications, such as the introduction of different substituents, which in turn influences the absorption and emission properties of the molecule. mdpi.commdpi.com

In some complex systems, the primary electronic transition involves orbitals other than the HOMO and LUMO. For example, in certain hybrid molecules of 1,8-naphthalimide (B145957) and 2-(2-hydroxyphenyl)-2H-benzotriazole, the S0–S1 transition was found to be a mix of HOMO→LUMO and HOMO−1→LUMO contributions, indicating a more complex electronic structure. rsc.org

Table 1: Frontier Molecular Orbital Characteristics of Selected Benzotriazole Derivatives

| Compound/System | HOMO Localization | LUMO Localization | Transition Character | Reference |

|---|---|---|---|---|

| Amino-functionalized 2-phenyl-2H-benzotriazoles | Phenyl group (donor) | Benzotriazole moiety (acceptor) | Partial charge-transfer | researchgate.netx-mol.com |

| Fluorene-benzotriazole copolymers | Fluorene unit (donor) | Benzotriazole unit (acceptor) | Intramolecular Charge Transfer (ICT) | mdpi.com |

| 1,8-naphthalimide-benzotriazole hybrid (1) | Naphthalimide skeleton | Naphthalimide skeleton | π–π* | rsc.org |

| 1,8-naphthalimide-benzotriazole hybrid (2) | Hybridized naphthalimide and benzotriazole | Naphthalimide skeleton | Intramolecular Charge Transfer | rsc.org |

Singlet and Triplet Excited State Dynamics

Upon absorption of a photon, a molecule is typically promoted to a singlet excited state (S1), where the spin of the excited electron is paired with the ground-state electron. libretexts.org From the S1 state, the molecule can relax through several pathways, including fluorescence (radiative decay back to the singlet ground state, S0) or non-radiative decay processes. libretexts.org

An alternative pathway from the S1 state is intersystem crossing (ISC) to a triplet excited state (T1). In a triplet state, the spins of the two unpaired electrons are parallel. libretexts.org This transition is formally spin-forbidden, making it less probable than singlet-singlet transitions. libretexts.org The energy of the triplet state is generally lower than the corresponding singlet state. libretexts.org

In the context of this compound systems, the dynamics of singlet and triplet states are crucial for their photostabilizing action. For many of these compounds, particularly those designed as UV absorbers, the lifetime of the excited singlet state is extremely short. tandfonline.com For instance, picosecond flash photolysis studies on copolymers of 2(2-hydroxy-5-vinylphenyl)2H-benzotriazole and methyl methacrylate (B99206) revealed a very short singlet lifetime of approximately 25 picoseconds, with little to no triplet state formation. tandfonline.com This rapid deactivation of the S1 state is a key feature of their photostability.

In contrast, studies on related aromatic systems like phenylthiophenes have shown that efficient intersystem crossing to the triplet manifold can be a significant deactivation pathway, with rates influenced by substitution patterns. rsc.org While direct evidence for significant triplet state population in simple this compound is limited, understanding the competition between fluorescence, internal conversion, and intersystem crossing is essential for a complete picture of their photophysics.

Excited-State Deactivation Mechanisms

The ability of this compound derivatives to function as photostabilizers is intimately linked to their efficient non-radiative deactivation pathways from the excited state. These mechanisms allow for the safe dissipation of absorbed UV energy as heat, preventing photochemical reactions that could degrade the material they are designed to protect.

Excited-State Intramolecular Proton Transfer (ESIPT)

A primary deactivation mechanism for a large class of this compound derivatives, specifically those containing a hydroxyl group at the 2'-position of the phenyl ring (2-(2'-hydroxyphenyl)benzotriazoles), is Excited-State Intramolecular Proton Transfer (ESIPT). figshare.comacs.org Upon photoexcitation, an ultrafast transfer of the phenolic proton to a nitrogen atom on the benzotriazole ring occurs. This process happens on a femtosecond timescale. nih.govnih.gov

The ESIPT process leads to the formation of a transient keto-tautomer, which is unstable in the excited state. pku.edu.cn This tautomer then undergoes rapid internal conversion to the ground state, often through a conical intersection, and the proton is transferred back to the hydroxyl group, restoring the original enol form. nih.govnih.gov This cyclic process efficiently dissipates the absorbed energy as heat with minimal fluorescence emission. nih.govnih.gov The efficiency of this non-radiative deactivation is often greater than 99%. nih.gov

Derivatives with intramolecular N–H···N hydrogen bonds, formed by placing amino or amido groups at the ortho position of the phenyl ring, also exhibit a similar non-radiative deactivation pathway involving ESIPT, resulting in weak fluorescence. researchgate.netx-mol.com

Table 2: Key Features of ESIPT in Hydroxyphenyl Benzotriazoles

| Feature | Description | Reference |

|---|---|---|

| Prerequisite | Intramolecular hydrogen bond (e.g., O-H···N) | nih.gov |

| Process | Proton transfer from donor (hydroxyl) to acceptor (triazole nitrogen) in the excited state | alfa-chemistry.com |

| Timescale | Ultrafast, on the order of femtoseconds to picoseconds | tandfonline.comnih.govnih.gov |

| Intermediate | Excited-state keto-tautomer | pku.edu.cn |

| Deactivation | Rapid internal conversion from the keto-tautomer excited state to the ground state | nih.govnih.gov |

| Outcome | Efficient dissipation of absorbed UV energy as heat, high photostability | nih.gov |

Twisted Intramolecular Charge Transfer (TICT)

In this compound derivatives that lack the intramolecular hydrogen bond necessary for ESIPT, an alternative deactivation mechanism involving a Twisted Intramolecular Charge Transfer (TICT) state can become significant. figshare.comacs.org The TICT state is characterized by a perpendicular arrangement of the donor and acceptor moieties (the phenyl and benzotriazole rings), which is formed in the excited state. figshare.comacs.orgnih.gov

This twisting motion from a planar or near-planar ground state conformation to a twisted excited state facilitates charge separation and provides a non-radiative decay channel. figshare.comacs.org The formation of a TICT state is particularly favored in systems where steric hindrance forces a non-planar conformation even in the ground state. For example, adding a methyl group at the 6'-position of the phenyl ring promotes a non-coplanar arrangement and enhances deactivation via the TICT mechanism. figshare.comacs.org The efficiency of this quenching pathway can be further increased by enhancing the donor/acceptor properties of the respective rings. figshare.comacs.org In some cases, a long-lived TICT state has been identified as the species responsible for increased fluorescence in highly polar media. nih.gov

Internal Conversion Pathways

Internal conversion is a non-radiative transition between electronic states of the same multiplicity (e.g., S1 to S0). For this compound systems, particularly the photostable 2-(2'-hydroxyphenyl) derivatives, internal conversion is an exceptionally rapid and efficient process that follows ESIPT. researchgate.netacs.org

Theoretical simulations have shown that after the initial proton transfer, the molecule undergoes further structural changes, including torsion of the aromatic rings and pyramidalization of a central nitrogen atom. nih.govnih.govacs.org These motions lead the molecule along a barrierless path on the excited-state potential energy surface to a conical intersection with the ground state. nih.govacs.org A conical intersection is a point where two potential energy surfaces meet, providing a highly efficient "funnel" for rapid, non-radiative decay back to the ground state. nih.gov

The presence of a nitrogen atom in the linkage between the phenyl and benzotriazole rings is thought to facilitate the rapid pyramidalization that leads to this conical intersection, contributing to the short excited-state lifetime and remarkable photostability of these compounds. nih.govacs.org

Intersystem Crossing (ISC) and Triplet State Quantum Yields

Intersystem crossing (ISC) is a photophysical process involving a transition from an excited singlet state (S₁) to a triplet state (T₁). The efficiency of this process is crucial for applications such as photosensitization and photodynamic therapy. For the parent compound, this compound, which exhibits a planar molecular conformation in its ground and excited singlet states, the ISC process occurs to a negligible extent. researchgate.net The planarity of the molecule is a significant factor, and deviations from this planarity can markedly influence the effectiveness of ISC. researchgate.net

The introduction of bulky substituents, such as methyl groups in the ortho positions of the phenyl ring, forces the aromatic systems to lose coplanarity. researchgate.net This twisting of the molecular structure can enhance the efficiency of the ISC process. researchgate.net This suggests that non-planar forms of benzotriazole derivatives are more likely to generate triplet states via ISC than their planar counterparts. researchgate.net

The solvent environment also plays a critical role. In non-interacting solvents like hexane, highly photostable derivatives such as 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole (Tinuvin P) show no discernible transient signals upon laser excitation, indicating inefficient triplet state formation. capes.gov.br However, in polar, hydrogen-bond-accepting solvents like dimethyl sulfoxide (B87167) (DMSO), strong transient absorptions are observed, which are attributed to the formation of triplet states. researchgate.netcapes.gov.br This is believed to result from the disruption of the intramolecular hydrogen bond by the solvent, which facilitates pathways leading to the triplet manifold. capes.gov.br While direct triplet state quantum yields for this compound are not widely reported due to the inefficiency of the process, studies on related systems highlight the structural and environmental factors that can enable it. For instance, iridium complexes incorporating a 2-phenyl-1,2,3-benzotriazole ligand have been shown to exhibit phosphorescence with quantum yields as high as 0.22 in solution, demonstrating that the benzotriazole moiety can be part of a system that efficiently populates the triplet state. nycu.edu.tw

Table 1: Factors Influencing Intersystem Crossing (ISC) in this compound Systems

| Factor | Observation | Implication on ISC | Reference(s) |

|---|---|---|---|

| Molecular Conformation | Planar (unsubstituted) | Negligible ISC | researchgate.net |

| Non-planar (e.g., ortho-substituted) | Enhanced ISC effectiveness | researchgate.net | |

| Solvent Environment | Non-polar (e.g., hexane) | No significant triplet formation observed | capes.gov.br |

Fluorescence Properties

The parent this compound, which lacks the intramolecular hydrogen bond characteristic of its photostabilizer analogues, is generally a weak fluorophore. researchgate.net However, its derivatives can exhibit notable fluorescence. A series of 2-(2-phenyl)benzotriazole derivatives featuring amino, N-methyl amino, and acetamido groups at the ortho position of the phenyl ring display weak fluorescence emissions with low quantum yields. researchgate.netx-mol.com This suggests that even with the introduction of these groups, non-radiative deactivation pathways remain significant. researchgate.netx-mol.com

The fluorescence emission of these derivatives typically appears in the blue to green region of the spectrum. For example, dye-doped polymer films containing certain amino-substituted derivatives emit visible light between 450 nm and 510 nm upon absorption in the UV range (360–400 nm). researchgate.netresearchgate.net The fluorescence quantum yields are often low but can be enhanced in a polymer matrix, where molecular motions and conformational changes are suppressed. researchgate.net In some cases, related 2´-hydroxybenzotriazole derivatives that are typically non-emissive in non-polar solvents can be induced to fluoresce in the blue region (around 410 nm) in polar solvents. nih.gov

Table 2: Fluorescence Properties of Selected this compound Derivatives

| Compound/System | Solvent/Matrix | Emission Maxima (λₑₘ) | Quantum Yield (Φf) | Reference(s) |

|---|---|---|---|---|

| Amino/Amido-substituted 2-phenyl-benzotriazoles | Various solvents | - | Weak / Low | researchgate.netx-mol.com |

| Amino-substituted 2-phenyl-benzotriazoles | Polymer film | 450–510 nm | Enhanced relative to solution | researchgate.net |

| 2-(2´-Hydroxy-3´,5´-di-t-amylphenyl)benzotriazole | Polar solvents | 410 nm | - | nih.gov |

The fluorescence properties of this compound systems are highly sensitive to both chemical substitution and the surrounding environment.

Substituent Effects: The nature of the substituent on the phenyl ring significantly modulates emission. For instance, replacing an amino group with an acetamido group on a 2-(2-phenyl)benzotriazole dye can lead to stronger, unimodal fluorescence emissions. researchgate.netx-mol.com The electronic nature of these substituents, such as the electron-withdrawing character of the acetyl group, alters the energy levels and transition probabilities of the molecule. researchgate.net

Environmental Factors:

Solvent Polarity: The polarity of the solvent has a profound effect. In derivatives capable of forming intramolecular hydrogen bonds, such as 2-(2'-hydroxyphenyl)benzotriazole (TIN), blue fluorescence can be observed in polar solvents. researchgate.net This is because polar solvent molecules can form intermolecular hydrogen bonds, disrupting the internal hydrogen bond and enabling a radiative decay pathway that is otherwise quenched. researchgate.net In some amino-substituted derivatives, a switch from a non-polar solvent like chloroform (B151607) to a polar one like DMSO can cause a blue shift in the emission and a change from dual to single emission. researchgate.netx-mol.com

Polymer Matrix: Incorporating these dyes into a rigid polymer matrix can lead to enhanced luminescence. researchgate.net The constrained environment suppresses non-radiative decay pathways associated with molecular vibrations and rotations, thereby increasing the fluorescence quantum yield. researchgate.net

Dual emission is a phenomenon where a molecule emits light from two distinct excited states, resulting in a fluorescence spectrum with two peaks. This behavior has been observed in certain this compound derivatives. researchgate.netx-mol.com Specifically, derivatives with amino and N-methylamino groups at the ortho-phenyl position have been shown to exhibit faint but distinct dual emissions when dissolved in chloroform. researchgate.netx-mol.com

This dual fluorescence is attributed to emission from different excited states, including locally excited (LE) states and charge-transfer (CT) excited states. researchgate.net Upon photoexcitation, an intramolecular charge transfer can occur, creating a CT state that is often stabilized in non-polar or moderately polar solvents. The observed dual emission thus originates from both the initial LE state and the stabilized CT state. The solvent environment is key; in a more polar solvent like DMSO, these same compounds show only a single, blue-shifted emission, indicating that the solvent polarity alters the relative energies and populations of the emissive states. researchgate.netx-mol.com

Photochemical Reactions and Stability

The remarkable photostability of many benzotriazole derivatives, particularly those used as UV absorbers in polymers, is attributed to an ultrafast and highly efficient energy dissipation cycle. paint.orgpartinchem.com This mechanism is best characterized for 2-(2'-hydroxyphenyl)benzotriazole (HPBT) type compounds. nih.govacs.orgcapes.gov.br The process involves an excited-state intramolecular proton transfer (ESIPT) that allows the molecule to rapidly convert absorbed UV energy into harmless heat, thus preventing photochemical degradation. paint.orgrsc.org

The key steps of the photostabilization cycle are as follows:

UV Absorption: The molecule, existing in its stable enol tautomer ground state (S₀), absorbs a UV photon, promoting it to the first excited singlet state (S₁). paint.orgacs.org

Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, a proton is transferred from the phenolic hydroxyl group to a nitrogen atom on the adjacent benzotriazole ring. nih.govrsc.org This proton transfer is an extremely fast, barrierless process, occurring on a femtosecond timescale (e.g., ~20 fs for Tinuvin-P). nih.govacs.org This creates an excited keto tautomer.

Non-Radiative Decay: The excited keto form provides an efficient pathway for non-radiative decay back to the ground state. This deactivation often involves molecular twisting around the bond connecting the two aromatic rings and pyramidalization of a central nitrogen atom. researchgate.netnih.govacs.orgcapes.gov.br These motions lead the molecule to a conical intersection, which is a point where the S₁ and S₀ potential energy surfaces meet, allowing for very rapid internal conversion to the ground state. researchgate.netnih.govacs.orgcapes.gov.br

Reverse Proton Transfer: Once in the ground state, the molecule is in the unstable keto form. It then undergoes a rapid reverse proton transfer to regenerate the original, stable enol tautomer, completing the cycle. acs.org

This entire cycle dissipates the absorbed energy as heat in picoseconds, giving the molecule an extremely short excited-state lifetime and a negligible quantum yield for photodegradation (typically on the order of 10⁻⁶ or 10⁻⁷). paint.orgacs.org This efficient deactivation pathway is what makes these compounds exceptional at protecting materials from UV damage. partinchem.comraytopoba.com

Table 3: The Photostabilization Cycle of 2-(2'-hydroxyphenyl)benzotriazole Derivatives

| Step | Process | Timescale | Outcome | Reference(s) |

|---|---|---|---|---|

| 1 | Absorption of UV Photon | Instantaneous | Excitation to S₁ (enol form) | paint.org |

| 2 | Excited-State Intramolecular Proton Transfer (ESIPT) | ~20 fs | Formation of S₁ (keto form) | nih.govacs.org |

| 3 | Non-Radiative Decay via Conical Intersection | Picoseconds | Return to S₀ (keto form) | researchgate.netnih.govacs.org |

Intermolecular Trapping of Photochemically Generated Intermediates

The photochemistry of benzotriazole systems has been a subject of extensive study, revealing that upon irradiation, they can undergo extrusion of molecular nitrogen to form a highly reactive 1,3-diradical intermediate. mdpi.comresearchgate.net This transient species is the cornerstone of various subsequent chemical transformations. While intramolecular reactions of this diradical are well-documented, its intermolecular reactivity provides a powerful synthetic route to complex heterocyclic structures. mdpi.comresearchgate.net

Research has demonstrated the successful intermolecular trapping of this photochemically generated diradical with various trapping agents, such as alkenes and alkynes. mdpi.com The photolysis of benzotriazole derivatives in the presence of these agents prevents the typical rearrangement pathways of the diradical and instead channels its reactivity towards cycloaddition reactions. mdpi.comresearchgate.net

A key example involves the irradiation of a solution of benzotriazole and an alkene, like N-phenylmaleimide, using a low-pressure mercury arc lamp (at a wavelength of 254 nm). mdpi.com This process leads to the formation of dihydropyrrolo[3,4-b]indoles through a cycloaddition mechanism. mdpi.comresearchgate.net The reaction's efficiency can be optimized by adjusting parameters such as the molar ratio of reactants and the irradiation time. mdpi.com For instance, irradiating a 1:2 molar ratio of 1H-benzotriazole to N-phenylmaleimide in acetonitrile (B52724) for 16 hours has been identified as an optimal condition for synthesizing the corresponding pyrroloindole product. mdpi.com

The general mechanism involves the initial photoexcitation of the benzotriazole, followed by the loss of a nitrogen molecule (N₂) to generate the 1,3-diradical. This diradical then undergoes an intermolecular cycloaddition reaction with the trapping agent. mdpi.comresearchgate.net This methodology represents a novel and direct pathway to synthesize indole (B1671886) and dihydropyrrolo[3,4-b]indole derivatives, which are significant scaffolds in pharmaceutical chemistry. mdpi.com

Table 1: Intermolecular Trapping of Photogenerated Diradical from 1H-Benzotriazole with N-phenylmaleimide

| Trapping Agent | Molar Ratio (Benzotriazole:Trapping Agent) | Solvent | Irradiation Time (h) | Major Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| N-phenylmaleimide | 1:2 | Acetonitrile | 16 | 2-phenyl-3a,4-dihydropyrrolo[3,4-b]indole-1,3(2H,8bH)-dione | 21 | mdpi.com |

| N-methylmaleimide | 1:2 | Acetonitrile | 16 | 4-methyl-2-phenyl-3a,4-dihydropyrrolo[3,4-b]indole-1,3(2H,8bH)-dione | 20 | mdpi.com |

| N-ethylmaleimide | 1:2 | Acetonitrile | 16 | 4-ethyl-2-phenyl-3a,4-dihydropyrrolo[3,4-b]indole-1,3(2H,8bH)-dione | 19 | mdpi.com |

Similarly, alkynes can be used to trap the diradical intermediate, leading to the formation of various indole derivatives. The reaction of the photogenerated diradical with substituted acetylenes provides a direct route to 2-substituted-1H-indoles. mdpi.com

Photooxidative Degradation Studies in Polymeric Matrices

Derivatives of this compound are widely recognized for their role as ultraviolet (UV) stabilizers in polymeric materials. nih.govresearchgate.net Their effectiveness stems from their ability to absorb harmful UV radiation and dissipate the energy through harmless photophysical processes, thus protecting the polymer from degradation. nih.gov However, studies on the incorporation of these stabilizers into polymeric matrices, either as additives or as copolymerized units, have revealed important details about their performance and limitations, particularly concerning surface photooxidation.

Research on copolymers of styrene (B11656) and vinyl-substituted hydroxyphenyl benzotriazoles has shown that while the bulk of the polymer is protected from photodegradation, the surface of the material can still undergo significant photooxidation. researchgate.netresearchgate.net Electron Spectroscopy for Chemical Analysis (ESCA) has been employed to monitor the changes in the surface chemistry of these copolymers upon exposure to UV light in the air. researchgate.net These studies revealed a rapid uptake of oxygen at the polymer's surface. researchgate.net

Specifically, in studies of poly[2(2-hydroxy-5-vinylphenyl)2H-benzotriazole)]-co-methyl methacrylate, accelerated aging with UV irradiation for several thousand hours resulted in noticeable surface deterioration. tandfonline.comtandfonline.com Analysis of the exposed surface indicated photooxidative degradation of the methyl methacrylate component of the copolymer. tandfonline.comtandfonline.com Crucially, the 2-(2-hydroxyphenyl)2H-benzotriazole units within the macromolecule remained chemically unchanged, highlighting their intrinsic photostability. tandfonline.comtandfonline.com This suggests that the stabilizer, while stable itself, is unable to completely prevent the photooxidation of the surrounding polymer matrix at the surface. researchgate.net

The rate of surface oxygen uptake has been shown to be dependent on the concentration of the benzotriazole derivative at the surface. researchgate.net It has been observed that the benzotriazole derivatives, whether used as an additive or chemically bound to the polymer chain, can be unsuitable as a standalone photostabilizer for the surface of polymers like polystyrene. researchgate.net In some cases, certain derivatives have even been found to accelerate the rate of photodegradation at the surface. researchgate.net To properly protect the polymer surface, it is often necessary to combine the benzotriazole UV absorber with an antioxidant, such as a hindered amine light stabilizer (HALS). researchgate.netresearchgate.net

Table 2: Surface Analysis of Irradiated Benzotriazole-containing Copolymers

| Polymer System | Irradiation Conditions | Analytical Technique | Observation | Finding | Ref |

|---|---|---|---|---|---|

| Poly[2(2-hydroxy-5-vinylphenyl)2H-benzotriazole)]-co-methyl methacrylate | Accelerated aging (UV) for 3700 h | Attenuated Total Reflectance (ATR) IR Spectroscopy | Increase in hydroxyl and carbonyl absorption | Photooxidative degradation of the methyl methacrylate portion | tandfonline.comtandfonline.com |

| Poly[2(2-hydroxy-5-vinylphenyl)2H-benzotriazole)]-co-methyl methacrylate | Accelerated aging (UV) for 3700 h | Gel Permeation Chromatography (GPC) | ~30% gel formation | Polymer crosslinking and chain scission | tandfonline.com |

| Styrene/2-(2-Hydroxy-3-Vinyl-5-Methylphenyl)-Benzotriazole Copolymers | UV light (λ > 300 nm) in air | ESCA | Rapid oxygen uptake at the surface | Surface photooxidation is dependent on stabilizer concentration | researchgate.net |

| Poly 2-(2-hydroxy-3-vinyl-5-methylphenyl)-benzotriazole | UV light in air | ESCA | Rapid oxygen uptake | Inability of the functional moiety to retard surface photo-oxidation alone | researchgate.net |

These findings underscore that while this compound systems are exceptionally photostable, their ability to protect the surface of a polymeric matrix from photooxidative degradation is limited. The primary degradation occurs in the host polymer at the surface, while the benzotriazole chromophore itself remains largely intact.

Computational Chemistry and Theoretical Modeling of 2 Phenyl 2h Benzotriazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-Phenyl-2H-benzotriazole. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a principal tool for investigating the ground-state properties of this compound and its analogues. By approximating the complex many-electron wavefunction with the simpler electron density, DFT offers a balance between computational cost and accuracy.

Researchers have employed DFT to optimize the molecular geometry of this compound, confirming its planar conformation in the ground state (S₀). researchgate.net This planarity is a result of the favorable compromise between the delocalization of π-electrons across the two aromatic rings and the minimal steric hindrance. csic.es For substituted derivatives, however, the geometry can be significantly altered. For instance, the introduction of methyl groups at the ortho positions of the phenyl ring leads to a loss of coplanarity. researchgate.net

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, have been used to determine the precise twisting angle between the benzotriazole (B28993) and phenyl rings. In a study on 2-(2,4-dimethylphenyl)-2H-benzotriazole, DFT calculations predicted a dihedral angle that showed strong agreement with experimental data obtained from X-ray diffraction analysis. csic.esmdpi.com DFT is also instrumental in studying electronic properties. Calculations on various derivatives have revealed the formation and nature of intramolecular hydrogen bonds. researchgate.netx-mol.com Furthermore, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information on the molecule's reactivity and electronic transitions. acs.orgnih.gov The energy gap between the HOMO and LUMO is a key parameter that helps in assessing the chemical reactivity and stability of these compounds. nih.gov

| Compound | Method | Calculated Twisting Angle (N1-N2-C7-C8) | Experimental Twisting Angle (X-ray) |

|---|---|---|---|

| 2-(2,4-dimethylphenyl)-2H-benzotriazole | Ab Initio (HF/6-31G) | -47.91° | 48.12(6)° |

| DFT (B3LYP/6-31G) | -35.52° | ||

| This compound | - | Planar (Calculated) researchgate.net | 1.1(2)° |

Time-Dependent Density Functional Theory (TD-DFT) for Optoelectronic Properties

To investigate the properties of the molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is widely used. This method allows for the calculation of absorption spectra, emission energies, and the nature of electronic transitions, which are crucial for understanding the optoelectronic behavior of this compound derivatives.

TD-DFT calculations have been successfully applied to predict the UV-Vis absorption spectra of these compounds. mdpi.com The calculations can identify the primary character of electronic transitions, such as HOMO→LUMO excitations or intramolecular charge transfer (ICT) events. acs.orgmdpi.com For example, in donor-acceptor oligomers incorporating this compound, TD-DFT was used to investigate electronic energy levels and ICT, which are vital for applications in organic photovoltaics. acs.org Similarly, for T-shaped benzotriazole derivatives, TD-DFT calculations helped elucidate their electronic spectra and internal charge transfer behavior. csic.es The method is also used to study the excited-state intramolecular proton transfer (ESIPT) process in hydroxyl-substituted benzotriazoles, a mechanism critical for their function as photostabilizers. pku.edu.cnresearchgate.net

Ab Initio Calculations

Ab initio methods, which solve the electronic structure problem without empirical parameters, offer a higher level of theory. While computationally more demanding than DFT, they provide benchmark results for molecular properties.

Molecular Dynamics Simulations

While quantum chemical calculations excel at describing the properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of these molecules over time, especially in condensed phases or complex biological environments. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic picture of molecular interactions and conformational changes.

MD simulations have been instrumental in studying the interactions of 2-phenyl-benzotriazole derivatives with biological macromolecules. In one key study, MD simulations using the NAMD package were run for 100 nanoseconds to confirm the stable binding of these compounds within the active site of the human Cytochrome P450-CYP1A1 enzyme. nih.gov Such simulations provide detailed information on the stability of protein-ligand complexes. nih.govnih.gov Analysis of the MD trajectories, including metrics like root mean square deviation (RMSD) and root mean square fluctuation (RMSF), can assess the conformational stability of the complex over time. nih.gov MD simulations are also used to study the diffusion behavior of benzotriazole additives within polymer matrices, which is important for understanding their performance as UV stabilizers in materials. wiley.com

In Silico Studies of Molecular Interactions and Structure-Activity Relationships

In silico studies, which encompass a range of computational techniques including molecular docking, quantum mechanics, and MD simulations, are pivotal for understanding molecular interactions and establishing structure-activity relationships (SAR).

Molecular docking is a widely used technique to predict the preferred binding orientation of a ligand to a macromolecular target. For 2-phenyl-benzotriazole derivatives, docking studies have identified key molecular interactions responsible for their binding to proteins like Cytochrome P450-CYP1A1. nih.gov These studies revealed that interactions such as π-π stacking between the triazole group and phenylalanine residues, as well as hydrogen bonds with other amino acids, are crucial for binding. nih.gov

By combining docking with MD simulations and free energy calculations (such as the Molecular Mechanics/Generalized Born Surface Area or MM-GBSA method), researchers can obtain a more quantitative understanding of the binding affinity. nih.gov These computational protocols allow for the prediction of how different substituents on the this compound scaffold affect binding and biological activity. nih.govnih.gov For example, in silico investigations of various benzotriazole derivatives as potential enzyme inhibitors or cytotoxic agents have successfully correlated specific structural features with their observed activity, providing a rational basis for the design of more potent compounds. nih.govnih.govmdpi.com

| Benzotriazole Derivative | Protein Target | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| 2-Phenyl-benzotriazole derivatives | Cytochrome P450-CYP1A1 | Docking, MD, MM-GBSA | Identified stable π-π stacking with Phe224 and H-bonds with Asn255 and Ser116. | nih.gov |

| bis(3-(2H-benzo[d] researchgate.netacs.orgnih.govtriazol-2-yl)...)methane (TAJ1) | NEK2 | Molecular Docking | Predicted strong binding affinity with a binding energy of -10.5 kcal/mol. | nih.gov |

| Benzotriazole-based bis-Schiff bases | α-glucosidase | Molecular Docking | Supported experimental SAR data for enzyme inhibition. | nih.gov |

Polymer Chemistry and Material Functionalization with 2 Phenyl 2h Benzotriazole Moieties

Synthesis of Novel Benzotriazole (B28993) Derivatives for Material Integration

The journey to advanced polymer materials begins with the targeted synthesis of 2-phenyl-2H-benzotriazole derivatives. These novel monomers are specifically designed with reactive functional groups that allow them to be chemically integrated into larger polymer structures. A common strategy involves introducing polymerizable groups, such as vinyl, acrylic, or methacrylic moieties, onto the phenyl ring of the benzotriazole structure.

For instance, 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole (2H5V) and 2-(2-hydroxy-5-isopropenylphenyl)-2H-benzotriazole (2H5P) are key polymerizable derivatives. cas.czresearchgate.net The synthesis of 2H5V can be achieved through various routes, including the reduction of 2(2-acetoxy-5-acetylphenyl)2H-benzotriazole with sodium borohydride, followed by dehydration and hydrolysis. researchgate.net Another approach involves the reaction of 2,4-dihydroxybenzophenone (B1670367) with glycidyl (B131873) acrylate (B77674) or methacrylate (B99206) to produce ultraviolet (UV) absorbing monomers that can be readily polymerized. researchgate.net

Similarly, derivatives like 2-(2'-hydroxy-5'-acryloyloxyalkoxyphenyl)-2H-benzotriazole are synthesized to be copolymerizable with vinyl monomers, yielding optically clear polymers suitable for specialized applications such as intraocular and contact lenses. google.comgoogle.com The synthesis often involves reacting a 2-(2-hydroxyphenyl)-2H-benzotriazole precursor with a suitable linking agent that contains a polymerizable end group. For example, 3-(3-(Tert-butyl)-4-hydroxy-5-(5-methoxy-2H-benzo[d] cas.cznasa.govmdpi.comtriazol-2-yl)phenoxy)propyl methacrylate is a derivative featuring a methacrylate chain that enables its covalent incorporation into polymer matrices.

Other synthetic strategies focus on creating multifunctional monomers. The synthesis of sulfonated 5-carboxybenzotriazole (SCBTA) creates a monomer that combines multiple functional groups, which can then be grafted onto polymer backbones like poly(arylene ether ketone) (PAEK) through amidation reactions. acs.orgresearchgate.net Researchers have also synthesized more complex structures, such as bis(3-(2H-benzo[d] cas.cznasa.govmdpi.comtriazol-2-yl)-2-(prop-2-yn-1-yloxy)-5-(2,4,4-trimethylpentan-2-yl)phenyl)methane, by reacting a methylene-bridged bis-benzotriazole phenol (B47542) with propargyl bromide, introducing alkyne functionalities for further reactions. nih.gov

These synthetic modifications are crucial as they transform the basic this compound molecule into a versatile building block for creating a new generation of functional polymers.

Covalent Incorporation into Polymeric Systems

The permanent integration of benzotriazole units into polymer chains is a key method for overcoming issues associated with traditional, low-molecular-weight additives, such as migration, volatilization, and leaching. cas.czresearchgate.net Covalent bonding ensures that the functional moiety remains an integral part of the material throughout its service life. This is primarily achieved through two main pathways: copolymerization and grafting.

Copolymerization with Vinyl and Acrylic Monomers

Copolymerization is a widely used technique where benzotriazole-containing monomers are reacted with conventional vinyl or acrylic monomers to form a new polymer chain. This approach allows for precise control over the concentration of the functional unit within the final material.

Research has extensively studied the copolymerization of derivatives like 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole (2H5V) and 2-(2-hydroxy-5-isopropenylphenyl)-2H-benzotriazole (2H5P) with common monomers such as styrene (B11656) (S), methyl methacrylate (MMA), and n-butyl acrylate (BA). cas.czresearchgate.net These reactions, typically initiated by radical initiators like azobisisobutyronitrile (AIBN), yield copolymers with the benzotriazole moiety incorporated directly into the polymer backbone. cas.czresearchgate.net The reactivity ratios for these copolymerization reactions have been determined, providing insight into the monomer incorporation and the resulting polymer microstructure. cas.cz For instance, the solubility of 2H5V in monomers like styrene and MMA at 50°C is around 15-20 mole %, which is generally sufficient for creating effective polymeric UV absorbers. cas.cz

Copolymers of 2-(2'-hydroxy-5'-acryloyloxyalkoxyphenyl)-2H-benzotriazoles with acrylic monomers are particularly noted for their use in ocular devices. google.comepo.org These copolymers are optically clear and can incorporate from 0.01% to 20% by weight of the benzotriazole monomer, providing significant UV absorption. google.comepo.org The specific concentration required depends on the desired level of protection and the structure of the benzotriazole compound used. google.com

| Benzotriazole Monomer | Comonomer(s) | Resulting Polymer | Key Finding/Application | Reference |

|---|---|---|---|---|

| 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole (2H5V) | Styrene (S), Methyl Methacrylate (MMA), n-Butyl Acrylate (BA) | Polymeric UV Stabilizers | Effective incorporation into polymer chains; reactivity ratios determined. | cas.cz |

| 2-(2-hydroxy-5-isopropenylphenyl)-2H-benzotriazole (2H5P) | Styrene (S), Methyl Methacrylate (MMA) | Polymeric UV Stabilizers | Readily copolymerized; did not homopolymerize. | researchgate.net |

| 2-(2'-hydroxy-5'-acryloyloxyalkoxyphenyl)-2H-benzotriazole | Acrylic Monomers (e.g., MMA) | Optically Clear UV-Absorbing Polymers | Used in intraocular lenses and contact lenses; concentrations of 0.5-10% are typical. | google.com |

Grafting Reactions onto Polymer Chains

Grafting is an alternative method where benzotriazole-containing molecules are chemically attached as side chains onto an existing polymer backbone. This technique is particularly useful for modifying the surface or bulk properties of commodity polymers.

A notable example is the grafting of 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole onto polymers with saturated aliphatic C-H groups, such as atactic polypropylene, ethylene/vinyl acetate (B1210297) copolymer, and poly(methyl methacrylate). nasa.gov This reaction is typically carried out at high temperatures (150-160°C) in a solvent like chlorobenzene, using an initiator such as di-tertiarybutylperoxide. nasa.gov Under high-vacuum conditions to exclude oxygen, which inhibits the reaction, graft levels as high as 20-30% can be achieved. nasa.gov

In another application, benzotriazole (BTA) has been grafted onto water-borne polyurethane (WPU) backbones to create anti-corrosive coatings. mdpi.com In this process, a BTA-based diol is used as a pendant group and incorporated into the WPU structure, with the resulting material showing improved thermal and mechanical properties. mdpi.com Similarly, sulfonated benzotriazole derivatives have been grafted onto poly(arylene ether ketone) (PAEK) chains via amidation reactions to create novel proton-exchange membranes with well-defined microphase-separated structures. acs.orgresearchgate.net

| Benzotriazole Derivative | Polymer Backbone | Grafting Method | Application | Reference |

|---|---|---|---|---|

| 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole | Polypropylene, Poly(methyl methacrylate), etc. | Free-radical grafting with di-tertiarybutylperoxide initiator | UV stabilization of polymers | nasa.gov |

| BTA-based diol (Eversorb 80) | Water-borne Polyurethane (WPU) | Incorporation as a pendant group during WPU synthesis | Anti-corrosive coatings | mdpi.com |

| Sulfonated 5-carboxybenzotriazole (SCBTA) | Poly(arylene ether ketone) (PAEK) | Amidation reaction onto pendant chains | Proton-exchange membranes | acs.orgresearchgate.net |

Oligomeric Structures as Building Blocks for Advanced Materials

Beyond their use as monomers in high-molecular-weight polymers, this compound units are also valuable as core components in well-defined oligomeric structures. These oligomers serve as advanced building blocks for materials in fields like organic electronics and photovoltaics. acs.org

In the development of materials for organic solar cells, acceptor-donor-acceptor (A-D-A) type oligomers have been designed and synthesized. acs.orgnih.gov These structures often incorporate this compound as the electron-accepting unit, linked to an electron-donating unit such as naphthodithiophene or carbazole (B46965). acs.orgnih.gov The defined structure of these oligomers allows for systematic investigation of their optoelectronic properties, including electronic energy levels and intramolecular charge transfer capabilities. acs.org When blended with fullerene derivatives, these benzotriazole-based oligomers have been successfully used as the active layer in bulk-heterojunction solar cells. acs.orgnih.gov

Another area of application is in the synthesis of heat-resistant materials. Oligobenzotriazolylimides, for example, can be synthesized through the interaction of bis-maleimides with benzotriazoles. elpub.ru This process, which can be carried out in the melt without by-products, produces oligomers that can be further cured to form three-dimensional, heat-resistant polymer networks. elpub.ru The controlled oligomeric stage allows for better processing and reduced internal stress in the final composite material. elpub.ru

The synthesis of π-conjugated oligomers containing benzotriazole units has also been explored for applications in organic light-emitting diodes (OLEDs). mdpi.com These materials leverage the electronic properties of the benzotriazole moiety to achieve desired emission colors and device performance. mdpi.com By carefully controlling the structure and molecular weight during synthesis, oligomers and low-molecular-weight polymers with specific characteristics can be produced. nih.gov

Coordination Chemistry and Metal Complexes of 2 Phenyl 2h Benzotriazole

Synthesis and Characterization of Metal Complexes with Benzotriazole (B28993) Ligands

The synthesis of metal complexes incorporating benzotriazole ligands is a well-established field, employing straightforward reaction methodologies. Typically, these complexes are prepared by reacting a metal salt, commonly a metal chloride, with the benzotriazole ligand in a suitable solvent. For instance, novel benzotriazole-benzimidazole metal complexes have been synthesized and subsequently characterized using a variety of spectroscopic and analytical methods, including IR, UV-Vis, NMR, TGA, XRD, and SEM. researchgate.net

The versatility of benzotriazole as a ligand is demonstrated by its ability to form complexes with a wide range of transition metals. Researchers have reported the synthesis of ruthenium (II) and ruthenium (III) chloro sulphoxide complexes with 1,2,3-benzotriazole, resulting in three distinct formulations: [cis,fac–RuCl2(so)3(btz)], [trans–RuCl2(so)3(btz)], and [trans–RuCl4(so)(btz)]–[X]+. chem-soc.si Similarly, palladium complexes with benzotriazole derivatives have been synthesized from [PdCl2(NCCH3)2] as a precursor. redalyc.org

The synthesis of multifunctional, phosphorescent bis-cyclometallated iridium(III) complexes based on the 2-phenyl-1,2,3-benzotriazole moiety has also been achieved. The process involves a Nonoyama reaction of the ligand with IrCl3·nH2O, followed by substitution of the resulting chloride-bridged dimer with an acetylacetone (B45752) ligand. nycu.edu.tw Another area of development is in the creation of luminescent copper(I) complexes with N-functionalized benzotriazole-based ligands, such as 1-(pyridin-2-yl)benzotriazole, which are obtained through aromatic nucleophilic substitution. rsc.org

Ligand Design, Coordination Modes, and Metal-Ligand Interactions

The design of ligands based on the 2-phenyl-2H-benzotriazole scaffold is a key aspect of developing functional metal complexes. These compounds are recognized as a promising class of bioactive heterocyclic products with diverse properties. researchgate.net The functionalization of the benzotriazole core, for example by introducing other heterocycles like pyridine, pyrimidine, or triazine, allows for the creation of bidentate ligands with tunable photophysical properties. rsc.org Such electrically neutral bidentate ligands based on a fused azole-pyridine structure offer different coordination site geometries and provide additional means of controlling the redox and photophysical characteristics of the resulting metal complexes. vanderbilt.edu

Benzotriazole and its derivatives can coordinate to metal ions in several modes, most commonly acting as neutral monodentate or bidentate ligands. arabjchem.org Coordination typically occurs through one or more of the nitrogen atoms of the triazole ring. arabjchem.org In complexes with 2-(2'-hydroxy-5'-phenyl)-5-aminobenzotriazole (hpabt), the ligand functions as a bidentate, with coordination sites being the aryl-OH group and a nitrogen from the benzotriazole ring, leading to the formation of both M-O and M-N bonds. ajol.info Spectroscopic evidence for these interactions includes the appearance of new non-ligand bands in the IR spectrum corresponding to M-N and M-O bond formation. researchgate.net